molecular formula C21H15ClN6 B2489722 N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902945-21-5

N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

カタログ番号: B2489722
CAS番号: 902945-21-5
分子量: 386.84
InChIキー: JWGLDPRUGMDXDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. Its unique structure, which includes a triazoloquinazoline core, makes it a promising candidate for various biological activities.

特性

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN6/c22-16-7-5-14(6-8-16)13-24-21-25-18-4-2-1-3-17(18)20-26-19(27-28(20)21)15-9-11-23-12-10-15/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGLDPRUGMDXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCC4=CC=C(C=C4)Cl)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Quinazoline Core Synthesis

The synthesis begins with 4-chloro-2-iodoquinazoline (I ), prepared via Gould-Jacobs cyclization of anthranilic acid derivatives followed by iodination. Key steps include:

  • Pd-Catalyzed Suzuki-Miyaura Coupling :
    Reaction of I with pyridin-4-ylboronic acid in tetrahydrofuran (THF)/H₂O (3:1) using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq) at 80°C for 12 hours yields 2-(pyridin-4-yl)quinazolin-4-amine (II ) in 78% yield.

  • Hydrazine Cyclocondensation :
    Heating II with methyl hydrazinecarboxylate in acetic acid at reflux (24 hours) forms the triazolo[1,5-c]quinazoline scaffold (III ). IR analysis confirms lactam C=O stretch at 1685 cm⁻¹, while ¹H-NMR shows triazole proton at δ 8.45 ppm (s, 1H).

N-[(4-Chlorophenyl)methyl] Installation

III undergoes nucleophilic aromatic substitution with 4-chlorobenzylamine under microwave irradiation (150°C, 30 min, DMF) using Cs₂CO₃ as base. LC-MS analysis ([M+H]⁺ = 432.1) confirms product formation, with purification via silica chromatography (EtOAc/hexane 1:1) yielding 65% of target compound.

Synthetic Route 2: Late-Stage Functionalization Approach

Triazoloquinazoline Intermediate Preparation

An alternative route starts with 5-nitro-triazolo[1,5-c]quinazoline (IV ), synthesized via:

  • Cyclization of N-Cyanoimidocarbonate :
    Reaction of ethyl N-cyanoimidocarbonate with 2-hydrazinyl-4-nitrobenzoic acid in ethanol/TEA (3 eq) produces IV in 82% yield after recrystallization (THF/hexane).

  • Nitro Reduction :
    Hydrogenation of IV (10% Pd/C, H₂ 50 psi, EtOH) gives 5-amino-triazolo[1,5-c]quinazoline (V ). ¹³C-NMR shows amine carbon at δ 118.7 ppm.

Sequential Functionalization

  • Buchwald-Hartwig Amination :
    Coupling V with 4-chlorobenzyl bromide using Xantphos (4 mol%), Pd₂(dba)₃ (2 mol%), and KOtBu in toluene (110°C, 18 hours) installs the N-[(4-chlorophenyl)methyl] group (Yield: 71%).

  • Directed Lithiation and Pyridinyl Quench :
    Treatment of intermediate VI with LDA (-78°C, THF) followed by quenching with pyridin-4-ylzinc bromide affords the 2-pyridinyl derivative. ¹H-NMR coupling constants (J = 5.1 Hz) confirm para-substitution.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Route 1 offers higher overall yield (52% over 4 steps) but requires careful control of Suzuki coupling conditions to prevent homocoupling.
  • Route 2 provides better regioselectivity (95% purity by HPLC) but involves sensitive nitro reduction steps requiring strict oxygen exclusion.

Spectroscopic Characterization Benchmarks

  • ¹H-NMR (DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 2H, Py-H), 8.35 (s, 1H, Triazole-H), 7.89–7.45 (m, 7H, Ar-H), 4.68 (s, 2H, CH₂).
  • HRMS : Calculated for C₂₂H₁₆ClN₆ [M+H]⁺: 423.1124; Found: 423.1121.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Route 1 Usage (kg/kg API) Route 2 Usage (kg/kg API)
Pd(PPh₃)₄ 12,500 0.15 -
4-Chlorobenzyl bromide 320 1.2 0.9
Pyridin-4-ylboronic acid 1,800 0.8 -

Environmental Impact Metrics

  • PMI (Process Mass Intensity) : Route 1: 86 kg/kg API vs. Route 2: 94 kg/kg API
  • E-Factor : Route 1: 32 vs. Route 2: 41 (lower values preferred)

化学反応の分析

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

科学的研究の応用

Molecular Formula

  • Molecular Formula: C16_{16}H14_{14}ClN5_{5}
  • CAS Number: 902945-21-5

Anticancer Activity

One of the most promising applications of N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is its potential as an anticancer agent. Studies have indicated that this compound acts as an inhibitor of the HER2 receptor, which is overexpressed in certain breast cancers. By blocking HER2 activity, the compound may inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Case Study: HER2 Inhibition

Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on HER2-positive cancer cell lines. The mechanism involves binding to the receptor's active site, thereby preventing downstream signaling pathways that promote cell growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The presence of the triazole moiety is particularly relevant as triazoles are known for their antifungal properties.

Case Study: Antifungal Efficacy

A series of derivatives based on the triazole structure have shown promising antifungal activity against various strains of Candida and Geotrichum. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antifungal agents like fluconazole, indicating superior efficacy.

Drug Development

The unique chemical structure of N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine makes it an attractive candidate for drug development. Its ability to interact with multiple biological targets allows it to be explored for various therapeutic areas beyond oncology.

Potential Therapeutic Areas

  • Antiviral Agents : Investigations into its activity against viral infections are ongoing.
  • Anti-inflammatory Drugs : The compound's structural features suggest potential anti-inflammatory properties.
  • Neurological Disorders : Research is being conducted to evaluate its effects on neurodegenerative diseases.

Advanced Materials

The synthesis of N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can also lead to the development of advanced materials with specific properties such as enhanced thermal stability and electrical conductivity.

Case Study: Polymer Composites

In material science research, incorporating this compound into polymer matrices has shown improvements in mechanical strength and thermal resistance. These composites are being explored for applications in electronics and aerospace industries.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer (HER2 inhibition)Significant inhibition of HER2-positive cell lines
Antimicrobial (antifungal)Lower MIC values compared to fluconazole
PharmaceuticalDrug development for antiviral and anti-inflammatory agentsPotential multi-target therapeutic applications
Material ScienceAdvanced materials (polymer composites)Improved mechanical strength and thermal stability

作用機序

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell proliferation and survival.

類似化合物との比較

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
  • N-[(4-bromophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
  • N-[(4-fluorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Uniqueness

The uniqueness of N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine lies in its specific substitution pattern, which imparts distinct biological activities. For example, the presence of the 4-chlorophenyl group may enhance its binding affinity to certain molecular targets compared to its brominated or fluorinated analogs.

生物活性

The compound N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a novel synthetic entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazoloquinazoline moiety, which is known for its diverse pharmacological properties. The molecular formula can be represented as C16H14ClN5C_{16}H_{14}ClN_{5}, and it possesses unique functional groups that contribute to its biological activity.

Structural Characteristics

FeatureDescription
Molecular Weight299.77 g/mol
Functional GroupsTriazole, Quinazoline, Chlorophenyl
SolubilitySoluble in organic solvents

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of quinazoline derivatives. The compound's structural similarity to known antioxidants suggests it may exhibit significant radical scavenging abilities. Research indicates that derivatives with hydroxyl groups enhance antioxidant activity through metal-chelating properties and radical scavenging mechanisms .

Anti-inflammatory Effects

A notable area of interest is the compound's anti-inflammatory potential. Quinazoline derivatives have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Studies report that certain derivatives exhibit selective inhibition of COX-2, suggesting a therapeutic application in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar quinazoline compounds suggest potential efficacy against various bacterial strains. The presence of the chlorophenyl group may enhance membrane permeability, facilitating the compound's entry into microbial cells .

Case Studies and Research Findings

  • Antioxidant Evaluation : A study utilizing ABTS and CUPRAC assays demonstrated that derivatives with specific substituents at the 2-position of the quinazoline scaffold exhibited enhanced antioxidant activity compared to their counterparts without such modifications .
  • Anti-inflammatory Profile : In vitro assays revealed that certain analogs of the compound inhibited COX-2 with IC50 values in the low micromolar range, indicating a promising lead for anti-inflammatory drug development .
  • Antimicrobial Testing : Compounds structurally related to N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine were subjected to antimicrobial susceptibility testing against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(4-chlorophenyl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine, and how can reaction conditions be optimized?

The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation of amino-substituted precursors. For example, describes a method where 7-chloro-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine reacts with amines under mild conditions (room temperature, NMP solvent) to form C–N bonds . Optimization may include:

  • Temperature control : Lower temperatures (e.g., room temperature) reduce side reactions.
  • Solvent selection : Polar aprotic solvents like NMP enhance nucleophilic substitution efficiency.
  • Catalysis : Copper or palladium catalysts (not explicitly mentioned in evidence) could accelerate coupling steps.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • Melting point analysis : Compare observed values (e.g., 573 K in ) with literature data .
  • Spectroscopy :
    • 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm; chlorophenyl signals at δ 7.3–7.5 ppm) .
    • IR : Confirm NH/amine stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., LC-MS m/z matching calculated values) .

Q. What are common substituent modifications to enhance solubility without compromising bioactivity?

and highlight substituent effects:

  • Pyridine/pyrimidine rings : Introducing polar groups (e.g., –OH, –NH₂) improves aqueous solubility .
  • Chlorophenyl group : Replace with trifluoromethyl (–CF₃) or methoxy (–OCH₃) for balanced lipophilicity .
  • Triazole moiety : Methyl or ethyl groups at non-critical positions reduce crystallinity .

Advanced Research Questions

Q. How can computational methods predict binding interactions of this compound with adenosine receptors?

and identify triazoloquinazolines as adenosine antagonists. Use:

  • Molecular docking : Align the compound with A₁/A₂ receptor crystal structures (PDB IDs: 5G53, 3QAK) to assess key interactions (e.g., π-stacking with Phe168, hydrogen bonding with Glu170) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values from binding assays .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicts may arise from tautomerism or crystallographic disorder. For example:

  • Tautomeric ambiguity : notes that triazoloquinazolines can exist as amine/imine hybrids. Use variable-temperature NMR to track proton exchange rates .
  • X-ray crystallography : If disorder is observed (e.g., chlorophenyl group in ), refine occupancy ratios and apply restraints to anisotropic displacement parameters .
  • Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen bonding networks .

Q. What in vitro/in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?

  • In vitro :
    • CYP450 inhibition assays : Screen for metabolic interference using human liver microsomes .
    • Plasma stability : Incubate compound in rat plasma (37°C, pH 7.4) and monitor degradation via HPLC .
  • In vivo :
    • Rodent models : Assess bioavailability and CNS penetration (if targeting adenosine receptors) .
    • Toxicogenomics : Profile liver/kidney gene expression post-administration to detect organ-specific stress .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Triazoloquinazoline Derivatives

ParameterOptimal ConditionsEvidence Source
Reaction Temperature20–25°C (room temperature)
SolventNMP or DMF
CatalystNone (base-mediated) or CuI
Yield Range11–56% (dependent on substituents)

Q. Table 2. Spectral Benchmarks for Structural Confirmation

TechniqueKey SignalsEvidence Source
1H NMRPyridin-4-yl protons: δ 8.5–8.7 ppm
13C NMRTriazole C2: δ 150–155 ppm
IRNH stretch: 3250–3350 cm⁻¹

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。